molecular formula C12H17NO B1415517 5-Cyclobutylmethoxy-2-methyl-phenylamine CAS No. 1695720-35-4

5-Cyclobutylmethoxy-2-methyl-phenylamine

Cat. No.: B1415517
CAS No.: 1695720-35-4
M. Wt: 191.27 g/mol
InChI Key: DUMOVKIOGKOETP-UHFFFAOYSA-N
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Description

5-Cyclobutylmethoxy-2-methyl-phenylamine is an organic compound with the molecular formula C12H17NO. It is a derivative of phenylamine, featuring a cyclobutylmethoxy group and a methyl group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutylmethoxy-2-methyl-phenylamine typically involves the following steps:

    Formation of the Cyclobutylmethoxy Group: This can be achieved through the reaction of cyclobutylmethanol with an appropriate halogenating agent to form cyclobutylmethoxy halide.

    Attachment to the Phenyl Ring: The cyclobutylmethoxy halide is then reacted with 2-methylphenylamine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutylmethoxy-2-methyl-phenylamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

5-Cyclobutylmethoxy-2-methyl-phenylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with various enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclobutylmethoxy-2-methyl-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutylmethoxy group may enhance its binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may modulate certain signaling pathways involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Methylphenylamine: Lacks the cyclobutylmethoxy group, resulting in different chemical and biological properties.

    Cyclobutylmethoxybenzene: Lacks the amine group, affecting its reactivity and applications.

    Cyclobutylmethoxy-2-methylbenzene: Similar structure but without the amine group, leading to different chemical behavior.

Uniqueness

5-Cyclobutylmethoxy-2-methyl-phenylamine is unique due to the presence of both the cyclobutylmethoxy and methyl groups on the phenyl ring, along with the amine group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-(cyclobutylmethoxy)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-5-6-11(7-12(9)13)14-8-10-3-2-4-10/h5-7,10H,2-4,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMOVKIOGKOETP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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